molecular formula C12H18O8 B1605892 D-Arabinofuranoside, methyl, triacetate CAS No. 22224-39-1

D-Arabinofuranoside, methyl, triacetate

Cat. No.: B1605892
CAS No.: 22224-39-1
M. Wt: 290.27 g/mol
InChI Key: RUSRQHXGPHZZNI-UHFFFAOYSA-N
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Description

D-Arabinofuranoside, methyl, triacetate is an organic compound with the molecular formula C12H18O8 and a molecular weight of 290.27 g/mol. This compound is characterized by its oxolane ring structure, which is substituted with acetyloxy and methoxy groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Arabinofuranoside, methyl, triacetate typically involves the acetylation of (3,4-dihydroxy-5-methoxyoxolan-2-yl)methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

D-Arabinofuranoside, methyl, triacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield (3,4-dihydroxy-5-methoxyoxolan-2-yl)methanol and acetic acid.

    Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group, forming (3,4-diacetyloxy-5-hydroxyoxolan-2-yl)methyl acetate.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as sodium halides or amines in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: (3,4-Dihydroxy-5-methoxyoxolan-2-yl)methanol and acetic acid.

    Oxidation: (3,4-Diacetyloxy-5-hydroxyoxolan-2-yl)methyl acetate.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

D-Arabinofuranoside, methyl, triacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers.

Mechanism of Action

The mechanism of action of D-Arabinofuranoside, methyl, triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, modulating physiological processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Diacetyloxy-5-hydroxyoxolan-2-yl)methyl acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3,4-Diacetyloxy-5-methoxyoxolan-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.

Uniqueness

D-Arabinofuranoside, methyl, triacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides additional stability and resistance to hydrolysis compared to similar compounds with hydroxyl groups. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications.

Properties

IUPAC Name

(3,4-diacetyloxy-5-methoxyoxolan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSRQHXGPHZZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944872
Record name Methyl 2,3,5-tri-O-acetylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22224-39-1
Record name coumermycin a1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,5-tri-O-acetylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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